molecular formula C14H11ClN2O2 B11804616 2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile

2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile

Cat. No.: B11804616
M. Wt: 274.70 g/mol
InChI Key: VNNHGLHYBKSUJI-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-chloronicotinonitrile under specific conditions. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways . This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

2-chloro-4-(3,4-dimethoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H11ClN2O2/c1-18-12-4-3-9(7-13(12)19-2)10-5-6-17-14(15)11(10)8-16/h3-7H,1-2H3

InChI Key

VNNHGLHYBKSUJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC=C2)Cl)C#N)OC

Origin of Product

United States

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